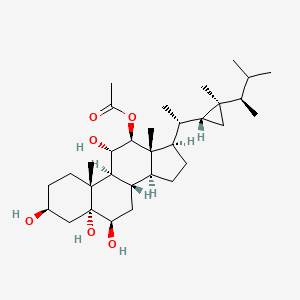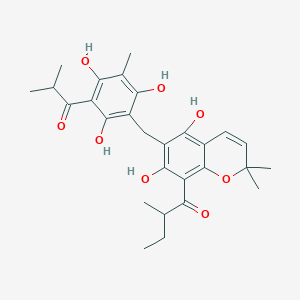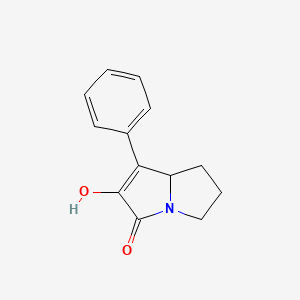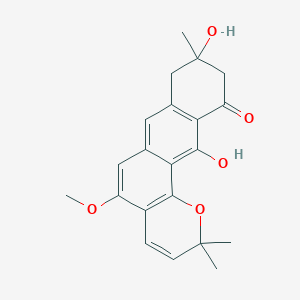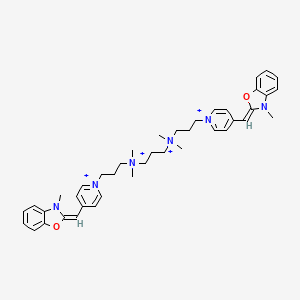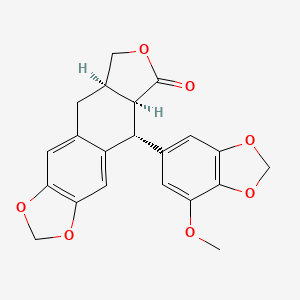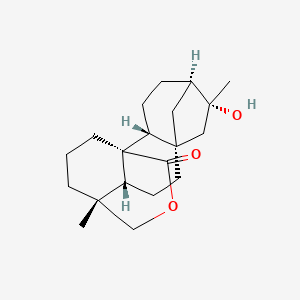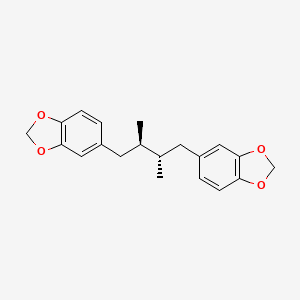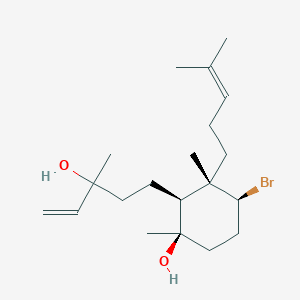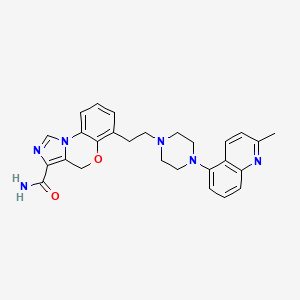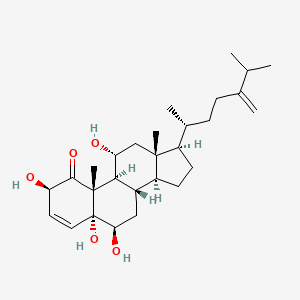
prostaglandin H2 1-ethanolamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostaglandin H2 1-ethanolamide is an N-acylethanolamine compound formed by a condensation of prostaglandin H2 and ethanolamine. It is a N-acylethanolamine and a prostaglandins H. It derives from a prostaglandin H2.
Applications De Recherche Scientifique
Biosynthesis and Pharmacology
Prostaglandin H2 1-ethanolamide (prostamide) research has revealed its unique biosynthesis and pharmacology, particularly in relation to ocular therapeutics. Bimatoprost, an analog of prostamide F2α, exhibits pharmacological actions similar to prostamide F2α, significantly impacting treatments for glaucoma and eyelash hypotrichosis by stimulating hair growth and potentially reducing fat deposition. Prostamide research has highlighted its distinct pathway involving cyclooxygenase 2 (COX-2) and its selective and potent effects, separate from traditional prostaglandin activities (Woodward et al., 2013).
Enzymatic Formation and Metabolism
The enzymatic formation of prostamide F2α from anandamide involves a two-step process, starting with the oxidation by COX-2 to form an endoperoxide intermediate, followed by reduction by prostaglandin F synthase. This process underscores the intricate metabolic pathways leading to the synthesis of prostamides and their physiological relevance, particularly in the context of ocular hypotension and the potential for broader therapeutic applications (Yang et al., 2005).
Novel Prostamide Receptors
Research has identified specific antagonists that block the activity of prostamides, distinct from traditional prostaglandin receptors, suggesting the existence of novel prostamide receptors. This discovery has important implications for understanding the unique pharmacological actions of prostamides and developing targeted therapeutics (Woodward et al., 2007).
Central Nervous System Applications
Prostamide/Prostaglandin F synthase, found in the central nervous system, suggests a potential functional role of prostamides in the brain and spinal cord. This enzyme's distribution and activity may contribute to understanding prostamides' effects on nociception and neurological processes, opening avenues for research into their therapeutic potential in neurological disorders (Moriuchi et al., 2008).
Propriétés
Nom du produit |
prostaglandin H2 1-ethanolamide |
|---|---|
Formule moléculaire |
C22H37NO5 |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
(Z)-N-(2-hydroxyethyl)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enamide |
InChI |
InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20-16-21(19)28-27-20)10-7-4-5-8-11-22(26)23-14-15-24/h4,7,12-13,17-21,24-25H,2-3,5-6,8-11,14-16H2,1H3,(H,23,26)/b7-4-,13-12+/t17-,18+,19+,20-,21+/m0/s1 |
Clé InChI |
GOUQZQORWGWEFM-WLOFLUCMSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCCO)OO2)O |
SMILES canonique |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)NCCO)OO2)O |
Synonymes |
prostamide H2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



